3-(Aminomethyl)-1-methylpyrazole-4-sulfonamide;hydrochloride

Description

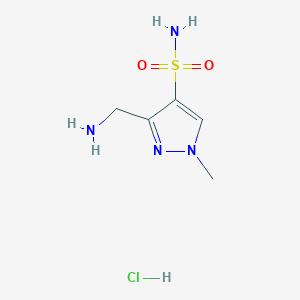

3-(Aminomethyl)-1-methylpyrazole-4-sulfonamide hydrochloride is a pyrazole derivative featuring a methyl group at position 1, an aminomethyl group at position 3, and a sulfonamide group at position 4, with a hydrochloride counterion. Its molecular formula is C₅H₁₀ClN₄O₂S, and its molecular weight is approximately 227.46 g/mol (calculated).

Properties

IUPAC Name |

3-(aminomethyl)-1-methylpyrazole-4-sulfonamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4O2S.ClH/c1-9-3-5(12(7,10)11)4(2-6)8-9;/h3H,2,6H2,1H3,(H2,7,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRKMPTUHVQYDAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)CN)S(=O)(=O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-1-methylpyrazole-4-sulfonamide;hydrochloride typically involves multi-step organic reactions. One common synthetic route starts with the formation of the pyrazole ring, followed by the introduction of the aminomethyl and sulfonamide groups. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often employs automated systems to ensure consistent quality and to minimize human error.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-1-methylpyrazole-4-sulfonamide;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.

Substitution: The aminomethyl and sulfonamide groups can participate in substitution reactions, where other functional groups replace them.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized pyrazole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives, including 3-(Aminomethyl)-1-methylpyrazole-4-sulfonamide;hydrochloride, exhibit promising anticancer properties. Pyrazole compounds have been shown to induce apoptosis in various cancer cell lines through mechanisms such as:

- Inhibition of myristoyl-CoA:protein N-myristoyltransferase (NMT), which is crucial for tumor growth and metastasis .

- Enhanced cytotoxicity when combined with other chemotherapeutic agents like doxorubicin .

Case Study : A study indicated that specific pyrazole derivatives significantly inhibited the proliferation of MCF-7 breast cancer cells, suggesting their potential as adjunct therapies in cancer treatment.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties, particularly through the inhibition of enzymes involved in inflammatory pathways. Research has shown that:

- Pyrazole sulfonamides can inhibit N-acylethanolamine-hydrolyzing acid amidase (NAAA), leading to increased levels of endogenous palmitoylethanolamide (PEA), which has anti-inflammatory effects .

Case Study : In vivo studies demonstrated that derivatives of this compound could reduce microglial activation and astrocyte proliferation in models of neuroinflammation, indicating potential therapeutic benefits for neurodegenerative diseases .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens, including resistant strains of bacteria. Some studies reported:

- Sub-micromolar activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-negative bacteria .

Case Study : A derivative showed significant efficacy against E. coli, positioning it as a candidate for treating bacterial infections.

Structure-Activity Relationship

Research into the SAR of pyrazole derivatives has revealed that modifications at specific positions on the pyrazole ring can significantly affect biological activity. For example:

- Substituents at the 5-position can enhance anticancer activity while maintaining selectivity towards tumor cells over normal cells .

Data Summary Table

| Application Area | Activity Type | Key Findings |

|---|---|---|

| Anticancer | Induces apoptosis | Effective against MCF-7 breast cancer cells when combined with doxorubicin |

| Anti-inflammatory | NAAA inhibition | Reduces microglial activation in neuroinflammation models |

| Antimicrobial | Activity against MRSA | Sub-micromolar effectiveness against resistant bacterial strains |

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-1-methylpyrazole-4-sulfonamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl and sulfonamide groups play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related pyrazole derivatives from the evidence:

Key Differences and Implications

Substituent Positions and Types: The sulfonamide group at position 4 in the target compound distinguishes it from carboxamide or amino-substituted analogs (e.g., 4-Amino-1-methyl-3-propylpyrazole-5-carboxamide). Aminomethyl at position 3 introduces a primary amine, which may improve solubility and enable covalent interactions in biological systems compared to non-polar groups like propyl .

Molecular Weight and Solubility :

- The target compound has a lower molecular weight (227.46 g/mol) than Chlorodenafil (388.45 g/mol), suggesting better bioavailability. Its hydrochloride salt further enhances water solubility relative to neutral pyrazole derivatives .

The target’s sulfonamide group may shift selectivity toward other enzymes . Antimicrobial Activity: Dihydro-pyrazole-carboximidamide derivatives () exhibit antimicrobial properties. While the target lacks the carboximidamide group, its sulfonamide could support similar applications through alternate mechanisms .

Biological Activity

3-(Aminomethyl)-1-methylpyrazole-4-sulfonamide; hydrochloride is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, focusing on its anticancer, anti-inflammatory, and antimicrobial effects, supported by research findings and case studies.

Chemical Structure and Properties

The compound's structure features a pyrazole ring substituted with an aminomethyl group and a sulfonamide moiety. This configuration is crucial for its biological activity, influencing interactions with various biological targets.

Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance:

- Inhibition of Tumor Growth : Various studies have reported that related pyrazole derivatives demonstrate IC50 values in the low micromolar range against cancer cell lines such as A549 (lung), MCF-7 (breast), and HCT-116 (colon) .

- Mechanism of Action : The mechanism often involves the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase. For example, one derivative was shown to downregulate Bcl-2 and upregulate Bax, indicating a pro-apoptotic mechanism .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 3AP Derivative 1 | A549 | 4.22 | Inhibits tubulin polymerization |

| 3AP Derivative 2 | MCF-7 | 6.38 | Induces apoptosis |

| 3AP Derivative 3 | HCT-116 | 2.28 | Cell cycle arrest |

Anti-inflammatory Activity

The compound also exhibits promising anti-inflammatory effects:

- Cytokine Inhibition : Studies have shown that derivatives can inhibit LPS-induced TNF-alpha release in vitro, suggesting potential use in treating inflammatory diseases .

- In Vivo Studies : In vivo experiments demonstrated reduced microglial activation in LPS-injected mice, supporting its role as an anti-inflammatory agent .

Antimicrobial Activity

In addition to anticancer and anti-inflammatory properties, pyrazole derivatives have shown antimicrobial activity:

- Broad Spectrum : Several studies report effective inhibition against both bacterial and fungal strains. For example, specific derivatives displayed inhibition zones greater than 15 mm against various pathogens .

- Mechanism of Action : The antimicrobial action is believed to involve disruption of bacterial cell membrane integrity and interference with metabolic pathways .

Case Studies

- Study on Anticancer Effects : A study evaluated a series of pyrazole derivatives against multiple cancer cell lines, revealing significant cytotoxic effects with IC50 values ranging from 3.79 to 42.30 µM across different lines .

- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory potential of pyrazole compounds in BV-2 cells, confirming their ability to reduce NO production and inflammatory cytokines .

Q & A

Q. What are the common synthetic routes for 3-(Aminomethyl)-1-methylpyrazole-4-sulfonamide hydrochloride, and how can intermediates be characterized?

Methodological Answer: The synthesis typically involves sulfonylation of 3-(aminomethyl)-1-methylpyrazole using sulfonyl chloride derivatives under controlled conditions. Key steps include:

- Sulfonamide Formation : Reacting 1-methylpyrazole-4-sulfonyl chloride with 3-aminomethylpyrazole in a polar aprotic solvent (e.g., DMF) at 0–5°C to minimize side reactions .

- Hydrochloride Salt Formation : Treating the free base with HCl in ethanol, followed by recrystallization from a water-ethanol mixture .

Intermediates are characterized via ¹H/¹³C NMR (amide proton at δ 8.1–8.3 ppm, sulfonamide S=O stretches at 1150–1350 cm⁻¹ in FTIR) and HPLC-MS (molecular ion [M+H]⁺ ≈ 247.1 g/mol) .

Q. How can researchers validate the purity and stability of this compound under varying storage conditions?

Methodological Answer:

- Purity Validation : Use reverse-phase HPLC with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile gradient) to quantify impurities (<0.5% by area normalization) .

- Stability Studies : Conduct accelerated stability testing (40°C/75% RH for 6 months) with periodic sampling. Monitor degradation via LC-MS for hydrolytic byproducts (e.g., free sulfonic acid) and XRD to confirm crystallinity retention .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. XRD) for structural confirmation?

Methodological Answer: Discrepancies between solution-state NMR and solid-state XRD data often arise from conformational flexibility or solvent interactions. To resolve this:

Q. What strategies optimize the sulfonylation reaction yield while minimizing byproducts like sulfonic acid derivatives?

Methodological Answer:

- Reaction Optimization : Use a Design of Experiments (DoE) approach to test variables: temperature (–5°C to 25°C), stoichiometry (1:1 to 1:1.2 sulfonyl chloride:amine), and base (Et₃N vs. NaHCO₃).

- Byproduct Suppression : Introduce scavengers (e.g., polymer-bound sulfonic acid resins) to sequester excess HCl, reducing hydrolysis .

- In Situ Monitoring : Employ ReactIR to track sulfonyl chloride consumption and optimize reaction termination timing .

Q. How can impurity profiling be conducted for this compound, particularly in pharmaceutical-grade synthesis?

Methodological Answer:

- Impurity Identification : Use LC-HRMS (Q-TOF) with fragmentation to detect trace impurities (e.g., methylpyrazole isomers or residual solvents). Compare against certified reference materials for sulfonamide derivatives .

- Quantification : Validate a HPLC-UV method (ICH Q2(R1) guidelines) with LOQ ≤ 0.1% using spiked impurity standards .

Q. What advanced techniques are used to study the compound’s solubility and bioavailability in preclinical models?

Methodological Answer:

- Solubility Enhancement : Screen co-solvents (PEG 400, cyclodextrins) via phase solubility diagrams and validate with powder XRD to confirm no salt disproportionation .

- Bioavailability Studies : Use in situ intestinal perfusion models (rat) with LC-MS quantification. Correlate results with logP calculations (experimental vs. predicted via ACD/Labs) .

Q. How can researchers design analogs of this compound to explore structure-activity relationships (SAR) for enzyme inhibition?

Methodological Answer:

- Core Modifications : Synthesize analogs with substitutions at the pyrazole ring (e.g., 5-bromo or 3-cyano groups) and assess inhibitory activity against target enzymes (e.g., carbonic anhydrase).

- SAR Workflow :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.